molecular formula C24H32N2O9 B138562 Renitek CAS No. 1356932-13-2

Renitek

Cat. No.: B138562
CAS No.: 1356932-13-2
M. Wt: 492.5 g/mol
InChI Key: OYFJQPXVCSSHAI-BMSLDGIRSA-N
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Description

An angiotensin-converting enzyme inhibitor that is used to treat HYPERTENSION and HEART FAILURE.

Mechanism of Action

Renitek, also known as Enalapril, is a prodrug used to treat hypertension and congestive heart failure . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

This compound primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

This compound, being a prodrug, is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits ACE, hindering the production of Angiotensin II , a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This action helps to reduce blood pressure and blood fluid volume .

Biochemical Pathways

The inhibition of ACE by enalaprilat leads to a decrease in plasma angiotensin II, which results in increased plasma renin activity due to the removal of negative feedback of renin release, and decreased aldosterone secretion . This modulation of the RAAS pathway ultimately leads to the lowering of blood pressure.

Pharmacokinetics

This compound, as an orally-active prodrug, is rapidly converted into its active form, enalaprilat, primarily in the liver . The onset of antihypertensive activity is usually seen at one hour, with peak reduction of blood pressure achieved by 4 to 6 hours after administration . The duration of effect is dose-related, and at recommended doses, antihypertensive and haemodynamic effects have been shown to be maintained for at least 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action involve a reduction in peripheral arterial resistance, leading to a decrease in blood pressure . In patients with heart failure, Renitec reduces afterload by decreasing systemic vascular resistance and preload, and increases cardiac output .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the efficacy and stability of this compound. It is also important to note that this compound’s effectiveness can be influenced by the patient’s physiological state, such as kidney function, which can affect the drug’s metabolism and excretion .

Biochemical Analysis

Biochemical Properties

Renitek, or enalapril maleate, is an angiotensin-converting enzyme (ACE) inhibitor . It interacts with the ACE enzyme, which is involved in the conversion of angiotensin I to angiotensin II . By inhibiting this enzyme, this compound reduces the levels of angiotensin II, a potent vasoconstrictor, leading to decreased blood pressure .

Cellular Effects

This compound influences cell function by altering the signaling pathways associated with the renin-angiotensin-aldosterone system . By reducing the levels of angiotensin II, it decreases vasoconstriction and reduces the secretion of aldosterone . This leads to a decrease in blood volume and a reduction in blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the ACE enzyme . This inhibits the conversion of angiotensin I to angiotensin II, reducing the levels of angiotensin II and subsequently decreasing blood pressure .

Temporal Effects in Laboratory Settings

The effects of this compound are observed over time in laboratory settings . It has been shown to have a long-lasting effect on blood pressure reduction . The stability and degradation of this compound in in vitro or in vivo studies are not mentioned in the sources .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . Higher doses of this compound result in a greater reduction in blood pressure . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the sources .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system . It interacts with the ACE enzyme in this pathway, leading to a reduction in the levels of angiotensin II and a decrease in blood pressure .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not mentioned in the sources .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not mentioned in the sources .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFJQPXVCSSHAI-BMSLDGIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Renitek (enalapril maleate) is an angiotensin-converting enzyme (ACE) inhibitor. [, , , , ]. ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure [, , , , ]. This effect also benefits patients with conditions like diabetic nephropathy by reducing intraglomerular hypertension and proteinuria [, ].

ANone: The provided research focuses on the clinical effects of this compound and doesn't delve into its detailed structural characterization, such as molecular formula, weight, or spectroscopic data. For comprehensive information on these aspects, please refer to resources like the PubChem database or the manufacturer's prescribing information.

A: Studies show that this compound effectively lowers both daytime and nighttime blood pressure, improving the 24-hour blood pressure profile []. It exhibits a positive inotropic effect, reduces total peripheral vascular resistance, and diminishes pre- and afterload on the myocardium []. In patients with type 2 diabetes and hypertension, this compound significantly lowers mean systolic and diastolic pressure and improves fasting glucose levels [].

A: Research indicates that this compound demonstrates a preventive effect on the pathological remodeling of the myocardium in patients with ischemic heart disease []. It improves the total contractility and morphofunctional state of the left ventricular myocardium []. In patients with endomyocardial fibrosis, this compound improves ventricular diastolic function and significantly reduces pulmonary artery pressure [].

A: Yes, several studies explored this compound in combination therapies. A study in elderly hypertensive patients found that combining this compound with hydrochlorothiazide effectively lowered blood pressure, although other combinations proved more cost-effective []. Another investigation involving patients with resistant hypertension and abdominal obesity explored the efficacy of this compound combined with amlodipine, hydrochlorothiazide, and aliskiren, a direct renin inhibitor [].

A: Research suggests that this compound's hypotensive effect may be linked to its influence on certain neuroregulatory systems and electrolyte balance [, ]. Studies observed a more pronounced hypotensive effect in patients with higher baseline urinary excretion of aldosterone, adrenaline, noradrenaline, and sodium [, ].

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